tert-Butyl N-(2-hydroxyethyl)-N-(oxan-4-yl)carbamate

Description

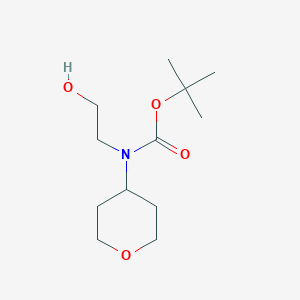

tert-Butyl N-(2-hydroxyethyl)-N-(oxan-4-yl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a 2-hydroxyethyl substituent, and an oxan-4-yl (tetrahydropyran-4-yl) moiety. The Boc group is widely utilized in organic synthesis to protect amine functionalities during multi-step reactions, ensuring selective reactivity . The 2-hydroxyethyl group introduces polarity and hydrogen-bonding capacity, while the oxan-4-yl ring provides conformational rigidity, enhancing stability in pharmaceutical intermediates . This compound is pivotal in drug discovery, particularly for modifying pharmacokinetic properties such as solubility and metabolic stability.

Properties

Molecular Formula |

C12H23NO4 |

|---|---|

Molecular Weight |

245.32 g/mol |

IUPAC Name |

tert-butyl N-(2-hydroxyethyl)-N-(oxan-4-yl)carbamate |

InChI |

InChI=1S/C12H23NO4/c1-12(2,3)17-11(15)13(6-7-14)10-4-8-16-9-5-10/h10,14H,4-9H2,1-3H3 |

InChI Key |

IEAZWBAZZIGEDD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCO)C1CCOCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-(2-hydroxyethyl)-N-(oxan-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with 2-hydroxyethylamine and oxan-4-yl chloride. The reaction is usually carried out in the presence of a base such as triethylamine, under an inert atmosphere, and at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.

Reduction: The carbamate group can be reduced to form an amine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted carbamates.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl N-(2-hydroxyethyl)-N-(oxan-4-yl)carbamate can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications.

Biology

In biological research, this compound may be used as a probe or reagent to study enzyme activities, particularly those involving carbamate metabolism.

Medicine

In medicine, carbamates are often explored for their potential as drug candidates due to their ability to interact with biological targets. This compound could be investigated for its pharmacological properties.

Industry

In industry, carbamates are used in the production of polymers, coatings, and agricultural chemicals

Mechanism of Action

The mechanism of action of tert-Butyl N-(2-hydroxyethyl)-N-(oxan-4-yl)carbamate would depend on its specific application. Generally, carbamates can inhibit enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-Butyl N-(2-hydroxyethyl)-N-(oxan-4-yl)carbamate can be contextualized by comparing it to related carbamate derivatives. Below is a detailed analysis:

Structural Analogues and Key Properties

Hydrogen-Bonding and Crystallographic Behavior

- Target Compound: The 2-hydroxyethyl group facilitates intramolecular O–H···O hydrogen bonds, similar to N-Boc-Hydroxylamine (O–H···O distance: 2.647 Å) .

- N-Boc-Hydroxylamine : Exhibits a ribbon-like hydrogen-bonded network (N–H···O and O–H···O interactions), favoring planar crystal packing .

- Aromatic Analogues : Extended π-systems in hydroxybenzyl derivatives promote stacking interactions, enhancing thermal stability but reducing solubility in polar solvents .

Reactivity and Functional Group Influence

- Hydroxyethyl vs. Hydroxylamine : The 2-hydroxyethyl group in the target compound offers milder nucleophilicity compared to N-Boc-Hydroxylamine, which is prone to oxidation due to its hydroxylamine moiety .

- Oxan-4-yl vs. Piperidinyl-Oxan Hybrid : The oxan-4-yl group in the target compound lacks the basicity of piperidine nitrogen in tert-Butyl N-[2-(piperidin-2-yl)oxan-4-yl]carbamate, making it less suitable for pH-dependent drug release .

- Amino/Cyano Substituents: Amino groups (e.g., in tert-Butyl N-(4-aminooxolan-3-yl)carbamate) enable crosslinking reactions, whereas cyano groups (e.g., in ) enhance electrophilicity for click chemistry applications.

Solubility and Pharmacokinetic Profiles

- Target Compound : Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the hydroxyethyl group, with logP ~1.2 (estimated).

- N-Boc-Hydroxylamine : Higher solubility in water (logP ~0.5) but lower stability under acidic conditions .

- Aromatic Analogues : Reduced aqueous solubility (logP ~2.5–3.0) due to hydrophobic aryl groups .

Research Findings and Challenges

- Synthetic Accessibility : The target compound is synthesized via carbamate coupling under mild conditions, whereas bicyclic derivatives (e.g., ) require multi-step routes with chiral catalysts.

- Crystallography : Structural elucidation relies on tools like SHELX and OLEX2 , though disorder in substituents (e.g., propargyl groups in ) complicates refinement.

- Biological Relevance : The hydroxyethyl group may serve as a prodrug linker, a feature explored in tert-Butyl N-[cis-3-hydroxycyclopentyl]carbamate .

Biological Activity

Tert-butyl N-(2-hydroxyethyl)-N-(oxan-4-yl)carbamate is a carbamate derivative noted for its unique structural features, which include a tert-butyl group, a hydroxyethyl substituent, and an oxane ring. This compound has garnered attention in pharmaceutical and chemical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

- Molecular Formula : C₁₂H₂₃N₁O₄

- Molecular Weight : Approximately 245.32 g/mol

- Structure : The compound features a tert-butyl group attached to a nitrogen atom, which is further connected to an oxane ring substituted with a hydroxyethyl group.

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic and Electrophilic Reactions : The compound can act as both a nucleophile and an electrophile depending on the reaction conditions. This duality allows it to participate in various chemical reactions, potentially leading to the formation of covalent bonds with target biomolecules.

- Enzyme Inhibition : Similar carbamate derivatives have shown promise as inhibitors of enzymes involved in inflammatory responses and cancer progression. The unique structural features of this compound may enhance its bioactivity and selectivity towards specific targets.

- Hydrolysis : The carbamate functional group can undergo hydrolysis, yielding corresponding amine and carbonic acid derivatives, which may possess distinct biological activities.

Biological Activity

Research indicates that compounds with similar structures exhibit significant biological activities:

- Anti-inflammatory Effects : Some carbamates have been shown to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

- Neuroprotective Properties : In studies involving amyloid beta peptide (Aβ), related compounds have demonstrated protective effects against neurodegeneration by inhibiting Aβ aggregation and reducing oxidative stress markers like TNF-α .

Case Studies

Several studies highlight the potential applications of this compound:

- In Vitro Studies on Neuroprotection :

-

Pharmaceutical Applications :

- The compound is being explored as a building block in drug development due to its ability to form new derivatives through nucleophilic substitution reactions, potentially leading to novel therapeutic agents.

Comparative Analysis

The following table summarizes the biological activities of various related carbamate compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Hydroxyethyl group; oxane ring | Potential anti-inflammatory and neuroprotective effects |

| Tert-butyl N-(piperidin-4-ylmethyl)carbamate | Contains piperidine | Different pharmacological profile; potential for CNS activity |

| Tert-butyl N-[1-[1-(oxan-2-yl)indazol-4-yl]propan-2-yl]carbamate | Indazole incorporation | Unique properties related to cancer research |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.